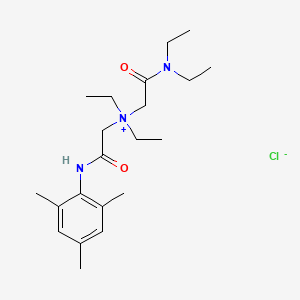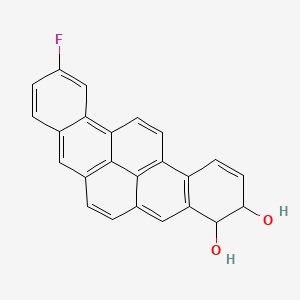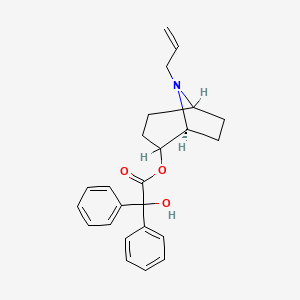
8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an allyl group, a nortropane skeleton, and a diphenylglycolate moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of a nortropane derivative with an allyl halide under basic conditions. This is followed by the esterification of the resulting intermediate with diphenylglycolic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles like thiols or amines replace the allyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, dichloromethane, water.
Reduction: LiAlH4, hydrogen gas, palladium catalyst, ethanol.
Substitution: Thiols, amines, organic solvents like acetonitrile or dimethylformamide (DMF).
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Thiol or amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
8-Allyl-(+)-2-alpha-nortropan-2-ol diphenylglycolate can be compared with other similar compounds to highlight its uniqueness:
8-Allyl-2-phenyl-8H-1,3a,8-triaza-cyclopenta [a]indene: Similar in having an allyl group but differs in the core structure and functional groups.
8-Allyl-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide: Shares the allyl group but has a different chromene-based structure.
8-Allyl-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide: Contains an allyl group and a chromene core but differs in the presence of a sulfamoyl group.
特性
CAS番号 |
74080-87-8 |
|---|---|
分子式 |
C24H27NO3 |
分子量 |
377.5 g/mol |
IUPAC名 |
[(1S)-8-prop-2-enyl-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H27NO3/c1-2-17-25-20-13-15-21(25)22(16-14-20)28-23(26)24(27,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20-22,27H,1,13-17H2/t20?,21-,22?/m0/s1 |
InChIキー |
BPLDNTOIQDAYHZ-ORFBVSJDSA-N |
異性体SMILES |
C=CCN1[C@H]2CCC1CCC2OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
正規SMILES |
C=CCN1C2CCC1C(CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


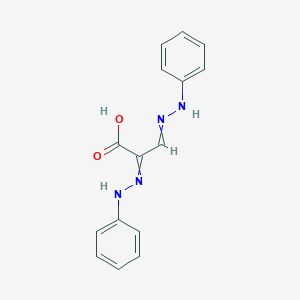

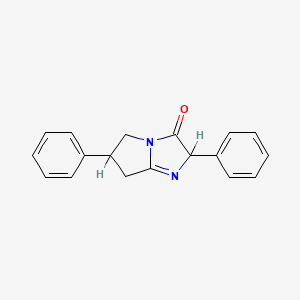

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
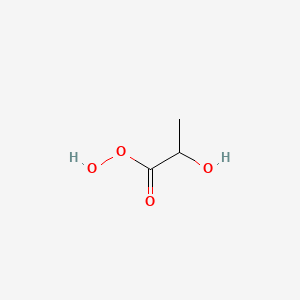
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)

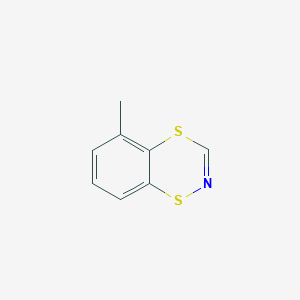
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
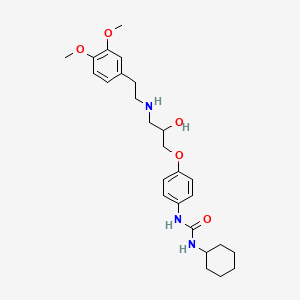
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)
